molecular formula C7H8FNO B068156 4-Ethoxy-2-fluoropyridine CAS No. 175965-82-9

4-Ethoxy-2-fluoropyridine

Cat. No. B068156
CAS RN: 175965-82-9
M. Wt: 141.14 g/mol
InChI Key: GDBFDUQCZKHTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-fluoropyridine is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 . The IUPAC name for this compound is 4-ethoxy-2-fluoropyridine .


Synthesis Analysis

The synthesis of substituted pyridines, such as 4-Ethoxy-2-fluoropyridine, involves the remodeling of (Aza)indole/Benzofuran skeletons . This process allows for the selective introduction of multiple functional groups . Another method involves the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one through a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-2-fluoropyridine is 1S/C7H8FNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Ethoxy-2-fluoropyridine is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

4-Ethoxy-2-fluoropyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Creation of Novel Quinolone Compounds

4-Ethoxy-2-fluoropyridine can be used in the creation of novel quinolone compounds applied as S-nitrosoglutathione reductase (GSNOR) inhibitors . This is achieved through the Baltz-Schiemann reaction .

Synthesis of 4-Fluorocytisine

4-Ethoxy-2-fluoropyridine can be used in the synthesis of 4-fluorocytisine . This is also achieved through the Baltz-Schiemann reaction .

Oxidative Fluorination

4-Ethoxy-2-fluoropyridine can be used in oxidative fluorination under chemical and electrochemical conditions in the presence of transition metal (high-oxidation-state nickel, cobalt, and silver) salts .

Preparation of 2-, 3-, 4-Fluoropyridines

4-Ethoxy-2-fluoropyridine can be used in the preparation of 2-, 3-, 4-fluoropyridines . These fluoropyridines present a special interest as potential imaging agents for various biological applications .

Development of Fluorinated Chemicals

4-Ethoxy-2-fluoropyridine can be used in the development of fluorinated chemicals . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Safety And Hazards

The safety data sheet for 4-Ethoxy-2-fluoropyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

Trifluoromethylpyridines, a group of compounds that include 4-Ethoxy-2-fluoropyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-ethoxy-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBFDUQCZKHTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614292
Record name 4-Ethoxy-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-fluoropyridine

CAS RN

175965-82-9
Record name 4-Ethoxy-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 60.5 g (0.31 mol) of 3,5-dichloro-4-ethoxy-2-fluoropyridine and 32.2 g (0.32 mol) of sodium acetate in 400 mL of ethanol in a 1 L stirred steel Parr bomb was added 3 g of 5 percent palladium on carbon catalyst. The reactor was charged with 500 pounds per square inch gauge (3550 kiloPascals) of hydrogen and heated with stirring to 100° C. for 4 hr. The mixture was cooled, filtered, and concentrated by evaporation. The residue was dissolved in ether and the resulting solution was dried over magnesium sulfate, filtered, and concentrated by evaporation. The residue was purified by bulb to bulb distillation (60°-80° C. at 0.5 mm Hg (67 Pascals) to obtain 18.5 g (42 percent of theory) of the title compound as a colorless oil which solidified upon standing and melted at 35°-36° C.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2-fluoropyridine
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-2-fluoropyridine
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-2-fluoropyridine
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-2-fluoropyridine
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-2-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.